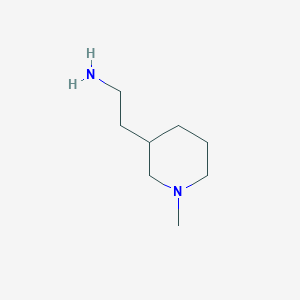

2-(1-Methylpiperidin-3-yl)ethanamine

Vue d'ensemble

Description

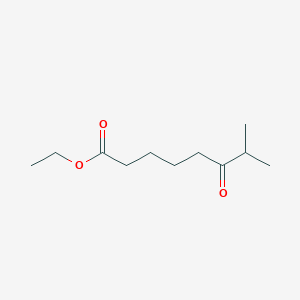

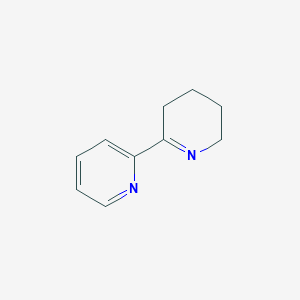

“2-(1-Methylpiperidin-3-yl)ethanamine” is a chemical compound with the molecular formula C8H18N2 . It is used extensively in research and development.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through dehydration reactions . For instance, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields using UV–Visible and FTIR spectroscopy to monitor the dehydration reaction between 2-(piperidin-4-yl)ethanamine and the corresponding aldehydes .Molecular Structure Analysis

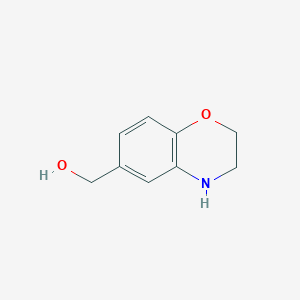

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an ethanamine group attached to it . The molecular weight of the compound is 142.24 .Applications De Recherche Scientifique

Neurochemistry and Pharmacology

Research has extensively explored the neurochemistry and neurotoxicity of psychoactive compounds, which share structural similarities with piperidine derivatives. For example, MDMA (3,4-Methylenedioxymethamphetamine) is studied for its effects on serotonin neurotransmission and potential neurotoxicity. Such studies underscore the importance of understanding the neurochemical pathways and toxicological profiles of synthetic compounds for both therapeutic and safety evaluations (McKenna & Peroutka, 1990).

Behavioral Pharmacology

Compounds targeting serotonin receptors, like the selective 5-HT1B antagonist AR-A000002, are analyzed for their anxiolytic and antidepressant potential. This highlights the relevance of piperidine derivatives in developing new psychiatric medications, given their structural flexibility and potential to modulate neurotransmitter systems (Hudzik et al., 2003).

Chemical Toxicology

Understanding the toxicological impact of chemicals is crucial, as demonstrated by studies on paraquat poisonings and their mechanisms of lung toxicity. Research in this domain emphasizes the need for safety assessments and the development of antidotes for chemical exposures, which could be relevant for managing the safety profiles of new piperidine-based compounds (Dinis-Oliveira et al., 2008).

Solvent Applications in Natural Product Extraction

The exploration of new solvents for the extraction of natural products, such as the review on 2-methyloxolane (2-MeOx) as a sustainable alternative to hexane, shows the ongoing search for safer, more efficient extraction solvents. This research area could benefit from the study of "2-(1-Methylpiperidin-3-yl)ethanamine" derivatives as potential solvents or co-solvents in extraction processes, given their chemical properties (Rapinel et al., 2020).

Ethylene Perception Inhibition in Agriculture

The use of 1-methylcyclopropene (1-MCP) to inhibit ethylene perception in fruits and vegetables to extend shelf life illustrates the application of chemical research in agriculture. Similar studies on "this compound" could reveal potential agricultural uses, particularly in post-harvest technology and enhancing the storage life of perishable produce (Watkins, 2006).

Mécanisme D'action

Target of Action

This compound is a research chemical and is often used as a reference standard for pharmaceutical testing

Mode of Action

As a research chemical, it is primarily used for pharmaceutical testing . More studies are required to elucidate how this compound interacts with its targets and the resulting changes.

Biochemical Pathways

As a research chemical, it is primarily used for pharmaceutical testing

Pharmacokinetics

As a research chemical, it is primarily used for pharmaceutical testing . More research is needed to outline the compound’s ADME properties and their impact on bioavailability.

Action Environment

As a research chemical, it is primarily used for pharmaceutical testing . More research is needed to discuss how environmental factors influence this compound’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

2-(1-Methylpiperidin-3-yl)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines . The interaction between this compound and MAO can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions . Additionally, this compound may interact with other proteins involved in neurotransmitter transport and receptor binding, further influencing biochemical pathways .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the signaling pathways of neurotransmitters such as dopamine and serotonin, which are crucial for mood regulation and cognitive functions . Furthermore, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses . These effects can have significant implications for understanding the cellular mechanisms underlying various neurological and psychiatric disorders .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to monoamine oxidase, inhibiting its activity and thereby increasing the levels of monoamines in the brain . This inhibition can lead to enhanced neurotransmitter signaling and improved mood and cognitive functions . Additionally, this compound can modulate the activity of other enzymes and receptors involved in neurotransmitter pathways, further influencing its molecular effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and protein synthesis . These temporal effects are crucial for understanding the long-term implications of this compound in biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can enhance neurotransmitter signaling and improve cognitive functions . At high doses, it may exhibit toxic or adverse effects, including neurotoxicity and behavioral changes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its beneficial effects without causing harm . These dosage effects are essential for determining the safe and effective use of this compound in research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors . It is primarily metabolized by monoamine oxidase, which breaks down the compound into its metabolites . This metabolic process can influence the levels of neurotransmitters in the brain, thereby affecting mood and cognitive functions . Additionally, this compound may interact with other metabolic enzymes, altering metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for elucidating the biochemical effects of this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells . Once inside the cells, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation . These transport and distribution mechanisms are essential for understanding the cellular effects of this compound and its potential therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects . For example, this compound may localize to the mitochondria, influencing mitochondrial function and energy metabolism . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and potential therapeutic applications .

Propriétés

IUPAC Name |

2-(1-methylpiperidin-3-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-6-2-3-8(7-10)4-5-9/h8H,2-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTNBVIIKZHRBTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70482596 | |

| Record name | 2-(1-Methylpiperidin-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53295-72-0 | |

| Record name | 2-(1-Methylpiperidin-3-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70482596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylpiperidin-3-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pentafluoro[(triisopropylsilyl)ethynyl]sulfur](/img/structure/B1313789.png)